
7-Hydrazinylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 7-Hydrazinylisoquinoline and its derivatives have been the subject of various studies due to their potential pharmacological properties. These compounds are structurally characterized by the presence of a hydrazine group attached to the isoquinoline moiety, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The interest in these compounds stems from their potential use in medicinal chemistry, particularly as antidepressants and antitumor agents .
Synthesis Analysis
The synthesis of these compounds involves multiple steps, including acylation, cyclization, amination, and reduction processes. For instance, the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, a derivative of this compound, starts with the acylation of 2,2-diphenylethylamine followed by cyclization with P2O5. Subsequent amination and reduction steps yield the desired isomeric compounds. Further chemical reactions, such as treatment with diethyl oxalate and borane reduction, provide the target compounds with potential antidepressant activity .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. X-ray diffraction analysis has been used to determine the crystal structure of some derivatives, revealing the spatial arrangement of atoms within the molecule. For example, the crystal structure of a 3,4-dihydroisoquinoline derivative was determined, showing that the molecule belongs to the monoclinic system with specific geometric parameters. The dihedral angles and intermolecular hydrogen bonds play a significant role in the stability and reactivity of these compounds .
Chemical Reactions Analysis
This compound derivatives undergo various chemical reactions that lead to the formation of new heterocyclic systems. These reactions include recyclization of the pyridine ring, treatment with triethyl orthoformate, and reactions with acetylacetone. Additionally, azide–tetrazole isomerism has been observed, which depends on solvent polarity and substituent nature. These transformations are important for diversifying the chemical structure and enhancing the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Intermolecular hydrogen bonds, such as N—H···O and N—H···N, contribute to the formation of extended chains in the crystal structure, affecting the solubility and stability of the compounds. The presence of substituents like methoxy, nitro, and methyl groups can alter the electronic distribution within the molecule, impacting its reactivity and interaction with biological targets .
Scientific Research Applications
Antidepressant Activity
One significant application of 7-Hydrazinylisoquinoline derivatives is in the field of antidepressant drugs. For instance, a study by Griffith et al. (1984) discussed the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline (7a), a rigid analogue of the atypical antidepressant mianserin, showing excellent atypical antidepressant activity. This activity is particularly notable in the (+)-S,S optical isomer 10, which has the same absolute configuration as (+)-mianserin (Griffith, Gentile, Robichaud, & Frankenheim, 1984).
Antimicrobial and Antifungal Activities
Alagarsamy et al. (2006) reported the synthesis of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones by cyclizing 2-hydrazino-3-phenylquinazolin-4(3H)-one with one-carbon donors. These compounds demonstrated notable antimicrobial activity against various pathogenic bacteria, including Mycobacterium tuberculosis, and antifungal activity against Candida albicans and Aspergillus niger (Alagarsamy et al., 2006).
Antioxidant, Anticancer, and Antiviral Activities
El-Tombary & El‐Hawash (2014) synthesized aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones and their acyclic C-nucleoside analogs, using 2-hydrazino-3-phenylquinoxaline as a key intermediate. These compounds exhibited strong antioxidant activities and broad spectrum anticancer activity against various cancer cell lines. Additionally, they showed weak antiviral activity against Herpes Simplex virus type-1 (El-Tombary & El‐Hawash, 2014).
Antitumor and Antimalarial Agents
Insuasty et al. (2013) synthesized N-acetyl and N-formyl-pyrazoline derivatives, which were evaluated as potential antitumor and antimalarial agents. Compounds showed remarkable antitumor activity against cancer cell lines and significant antimalarial response against Plasmodium falciparum (Insuasty et al., 2013).
Insecticidal Activity
Bakhite et al. (2022) synthesized new series of isoquinolines, exhibiting toxicological activity against Aphis gossypii, an agricultural pest. Some compounds demonstrated activity comparable to acetamiprid, a reference insecticide, highlighting their potential as insecticidal agents (Bakhite et al., 2022).
properties
IUPAC Name |
isoquinolin-7-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-2-1-7-3-4-11-6-8(7)5-9/h1-6,12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGJIFJXLVCQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)



![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)
![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)
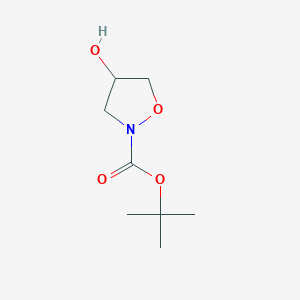


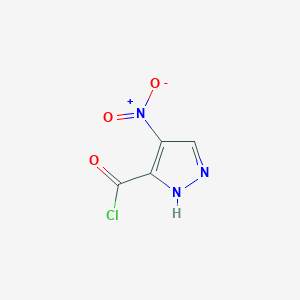
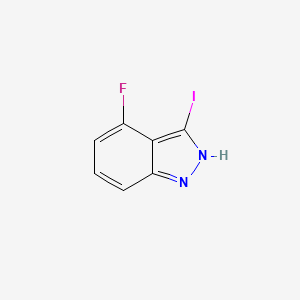
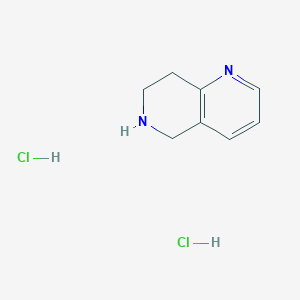
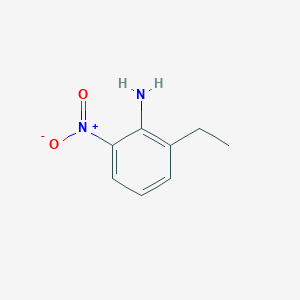
![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)